

Squalene in Olive Oil: A Technical Guide to Concentration, Analysis, and Biosynthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **squalene** concentration across various olive oil varieties, detailed analytical methodologies for its quantification, and an exploration of its biosynthetic pathway. **Squalene**, a triterpene and a key intermediate in the biosynthesis of sterols, is a compound of significant interest due to its antioxidant, emollient, and potential chemopreventive properties. Virgin olive oil stands out as one of the richest dietary sources of this bioactive molecule.[1][2]

Quantitative Analysis of Squalene in Olive Oil Varieties

The concentration of **squalene** in olive oil is highly variable, influenced by genetic factors (olive cultivar), the degree of fruit ripeness, agro-climatic conditions, and the oil extraction and refining processes.[1][3][4] Virgin olive oil contains significantly higher levels of **squalene** compared to other vegetable oils. The refining process, particularly deodorization, can lead to a substantial reduction in **squalene** content.

Below is a summary of **squalene** concentrations found in various olive oil cultivars as reported in the scientific literature.



| Olive Cultivar | Squalene Concentration (mg/100g) | Country/Region of Origin (if specified) | Reference |
|---------------------------|--|---|-----------|
| Nocellara del Belice | High Content | Italy | |
| Drobnica | High Content | Not Specified | - |
| Souri | High Content | Not Specified | - |
| Oblica | High Content | Not Specified | - |
| Dokkar | 127 (1.27 mg/g) | Not Specified | - |
| Morrut | 1183 (11.83 mg/g) | Not Specified | - |
| Picual | High Content | Spain | - |
| Arbequina | Moderate Content | Spain | - |
| Moraiolo | 400-700 (4-7 g/kg) | Not Specified | • |
| Leccino | 400-700 (4-7 g/kg) | Not Specified | • |
| Peranzana | 400-700 (4-7 g/kg) | Not Specified | • |
| Cima di Bitonto | Not Specified | Not Specified | - |
| Various Cultivars | 110 - 839 | World Olive Germplasm Collection, Cordoba | - |
| Extra Virgin Olive Oil | 424 ± 21 | Not Specified | |
| Refined Virgin Olive Oil | 340 ± 31 | Not Specified | • |
| Organic EVOO (Various) | 110 - 839 | Turkey, Tunisia, Spain, Portugal, Greece, USA, Slovenia, Albania, Israel, Italy | • |
| Corsican Olive Oils | 350 - 830 | Corsica | - |



Experimental Protocols for Squalene Quantification

Accurate quantification of **squalene** in olive oil is crucial for quality control and research purposes. Several analytical methods have been developed and validated. The choice of method often depends on the available instrumentation, desired sensitivity, and sample throughput.

Sample Preparation: Fractional Crystallization

This method is a rapid and low-cost technique for the preliminary separation of **squalene** from the bulk triglycerides in olive oil.

Procedure:

- Dissolve a known weight of olive oil (e.g., 0.125 g) in a methanol/acetone mixture (7:3, v/v).
- Vortex the mixture for 2 minutes.
- Incubate the solution at -20°C to -22°C for several hours (e.g., 24 hours) to allow for the precipitation of triglycerides.
- Separate the liquid fraction, which contains the squalene, from the solidified triglycerides by centrifugation or filtration.
- Evaporate the solvent from the liquid fraction under reduced pressure.
- Reconstitute the residue in a suitable solvent (e.g., n-heptane or the mobile phase for HPLC analysis) for subsequent chromatographic analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an effective technique for isolating **squalene** and removing interfering compounds.

Procedure:

- Dissolve the olive oil sample in hexane.
- Use a silica cartridge for the solid-phase extraction.



- Elute the squalene from the silica column using a mixture of hexane and diethyl ether (e.g., 95:5, v/v).
- The eluate can then be analyzed by GC or HPLC.

Analytical Determination: Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a widely used technique for **squalene** quantification.

- GC-FID/MS Analysis:
 - Injection: Inject the prepared sample extract into the GC system.
 - o Column: A capillary column with a suitable stationary phase (e.g., TRB-5) is typically used.
 - Temperature Program: A programmed temperature gradient is employed to separate the components of the extract.
 - Detection:
 - FID: Provides quantitative data based on the response of the detector to the eluted compounds.
 - MS: Allows for both quantification and confirmation of the identity of squalene based on its mass spectrum.

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is another robust method for **squalene** analysis.

- RP-HPLC-UV/PDA Analysis:
 - Mobile Phase: An isocratic elution with a mixture of acetone and acetonitrile (e.g., 40:60, v/v) is commonly used.



- Column: A reverse-phase column (e.g., C18) is employed for the separation.
- Detection: Squalene is typically detected at a wavelength of around 208-217 nm.
- UPLC (Ultra-Performance Liquid Chromatography): This technique offers faster analysis times, with squalene eluting in under a minute in some methods.

Visualizations

Experimental Workflow for Squalene Quantification

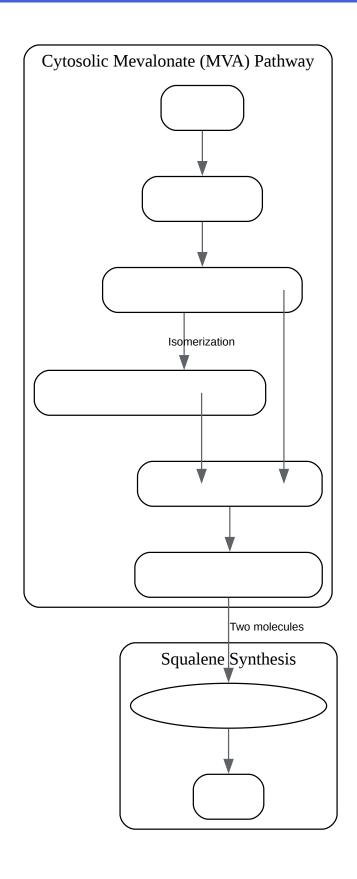


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Caption: Workflow for the quantification of **squalene** in olive oil.

Simplified Squalene Biosynthesis Pathway in Olive





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Caption: Simplified overview of the **squalene** biosynthesis pathway in olives.



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